molecular formula C19H19NO3 B214686 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214686
M. Wt: 309.4 g/mol
InChI Key: JELRJVLZBBLREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, also known as EM1, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of indole derivatives and has been studied for its biological activities.

Mechanism of Action

The exact mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to modulate various signaling pathways such as the NF-κB pathway, MAPK pathway, and JAK/STAT pathway. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to modulate multiple signaling pathways. This makes it a useful tool for studying the effects of these pathways on various biological processes. However, one of the limitations of using 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one and its effects on various signaling pathways. Finally, there is a need for the development of more efficient methods for synthesizing 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one and related compounds.

Synthesis Methods

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process. One of the commonly used methods involves the condensation of 4-ethylbenzaldehyde with acetone to form 4-ethyl-2-(propan-2-ylidene)oxolane-2,5-dione. This intermediate is then reacted with indole-2-carboxylic acid to form 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anticancer activities. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has also been studied for its effects on the immune system and its ability to modulate cytokine production. Additionally, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have potential as a neuroprotective agent.

properties

Product Name

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-3-13-5-7-14(8-6-13)17(21)11-19(23)15-10-12(2)4-9-16(15)20-18(19)22/h4-10,23H,3,11H2,1-2H3,(H,20,22)

InChI Key

JELRJVLZBBLREB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O

Origin of Product

United States

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